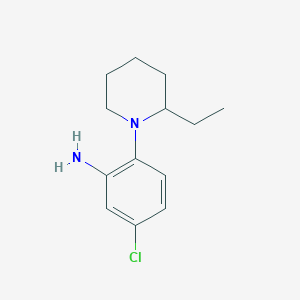

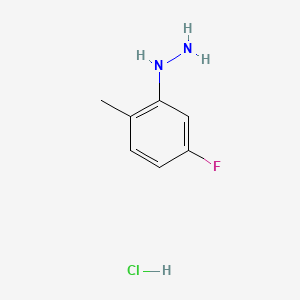

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, also known as 5-chloro-2-Et-1-piperidinaniline, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 137-138°C and a boiling point of 300°C. It is insoluble in water, but soluble in organic solvents and can be used in a variety of organic synthesis reactions.

Scientific Research Applications

Catalysis in Synthesis of Piperidine Derivatives

- Acidic ionic liquids have been used to catalyze the synthesis of functionalized piperidine derivatives, utilizing reactions of aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate (Shaterian & Azizi, 2013).

Reactions with Dimethyl Carbonate

- Acid-base bifunctional ionic liquid catalyzes the reaction of aniline and dimethyl carbonate, showcasing potential for various synthetic applications (Zhang et al., 2010).

Copper Corrosion Inhibition

- Aniline derivatives, including 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments (Khaled & Hackerman, 2004).

Enhancing Cognitive Performance

- Certain 5-HT4 receptor ligands, structurally related to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their potential to enhance cognitive performance in rat models (Fontana et al., 1997).

In Vitro Antibacterial and Antifungal Activities

- N-(2-Hydroxy-5-chlorobenzylidine)-anilines and related substances have demonstrated significant in vitro antibacterial and antifungal activities (Reisner & Borick, 1955).

Atypical Antipsychotic Research

- Compounds like sertindole, structurally related to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been studied for their use as atypical antipsychotic drugs, showing selective effects on dopamine neurons (Watanabe & Hagino, 1999).

Synthesis of Hexahydroquinoline Derivatives

- The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, potentially including 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, has implications for tyrosinase and melanin inhibitors in medical research (Raza et al., 2019).

Fluorescence Quenching Studies

- Studies involving fluorescence quenching of boronic acid derivatives by aniline in alcohols have been conducted, aiding in understanding the mechanisms of molecular interactions (Geethanjali et al., 2015).

Polymerization Applications

- Aluminum complexes with bidentate amido ligands, involving 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, have been synthesized and studied for their effectiveness in ring-opening polymerization of rac-lactide (Liu & Ma, 2014).

5-HT4 Receptors and Learning

- Studies on carbamate derivatives of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have shed light on the role of 5-HT4 receptors in learning and memory processes (Soulier et al., 1997).

properties

IUPAC Name |

5-chloro-2-(2-ethylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVYVHBVUKSNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)